
Porothramycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porothramycin B is a natural product that belongs to the class of tetracyclic aromatic polyketides. It is produced by the actinomycete strain Streptomyces sp. TP-A0875, which was isolated from a soil sample collected in Thailand. Porothramycin B has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Porothramycin B is its broad-spectrum antibacterial activity, which makes it a useful tool for studying bacterial physiology and pathogenesis. However, the low yield of Porothramycin B and its complex chemical structure make its synthesis and purification challenging. In addition, the mechanism of action of Porothramycin B is not fully understood, which makes it difficult to optimize its antibacterial activity.
Zukünftige Richtungen
There are several future directions for the study of Porothramycin B. First, the mechanism of action of Porothramycin B needs to be further elucidated, in order to optimize its antibacterial activity and minimize the development of resistance. Second, the biosynthesis of Porothramycin B needs to be further studied, in order to increase its yield and enable its production in large quantities. Third, the potential anti-inflammatory and anticancer activities of Porothramycin B need to be further explored, in order to identify new therapeutic applications for this compound.
Conclusion:
Porothramycin B is a natural product that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. It has also been found to have low toxicity to mammalian cells and potential anti-inflammatory and anticancer activities. However, its low yield and complex chemical structure make its synthesis and purification challenging. Further research is needed to fully understand the mechanism of action of Porothramycin B and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of Porothramycin B involves the fermentation of Streptomyces sp. TP-A0875 in a suitable medium, followed by extraction and purification of the compound. The yield of Porothramycin B is low, which makes its synthesis challenging. However, recent advances in synthetic biology and metabolic engineering have enabled the production of Porothramycin B in heterologous hosts, such as Escherichia coli and Streptomyces coelicolor.
Wissenschaftliche Forschungsanwendungen
Porothramycin B has been extensively studied for its antibacterial activity and mechanism of action. It has been found to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the binding of aminoacyl-tRNA to the A-site of the ribosome. Porothramycin B has also been shown to induce the formation of abnormal ribosomes, which leads to the accumulation of incomplete polypeptides and ultimately cell death.
Biochemical and Physiological Effects:
Porothramycin B has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including Porothramycin B and VRE. It has also been shown to have low toxicity to mammalian cells, making it a promising candidate for the development of new antibiotics. In addition, Porothramycin B has been found to have anti-inflammatory and anticancer activities, although these effects are less well-studied.
Eigenschaften
CAS-Nummer |
110652-72-7 |
|---|---|
Produktname |
Porothramycin B |
Molekularformel |
C19H23N3O4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(E)-3-[(6R)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C19H23N3O4/c1-21(2)16(23)9-8-12-10-14-18(26-4)20-17-13(19(24)22(14)11-12)6-5-7-15(17)25-3/h5-9,11,14,18,20H,10H2,1-4H3/b9-8+/t14?,18-/m1/s1 |
InChI-Schlüssel |
XCFSBOSFMAOQAL-VOVBJCLESA-N |
Isomerische SMILES |
CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)OC |
SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |
Kanonische SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |
Synonyme |
porothramycin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



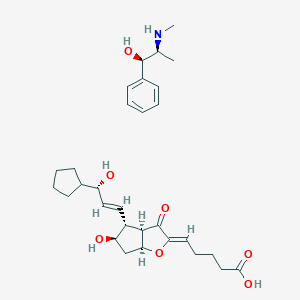
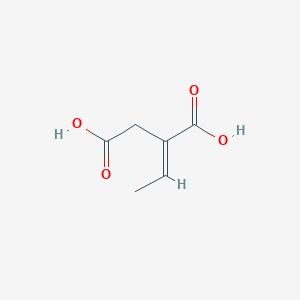






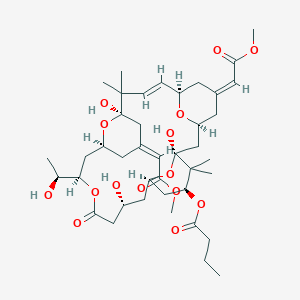
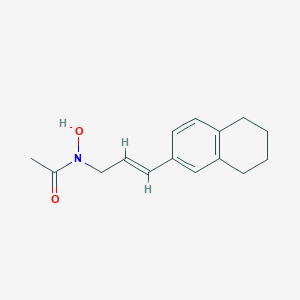
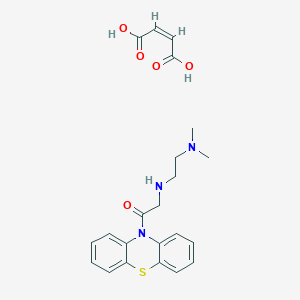
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)

